(S)-3-Amino-1-hydroxy-3,4-dihydroquinolin-2(1H)-one hydrochloride

Overview

Description

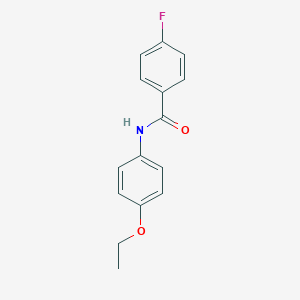

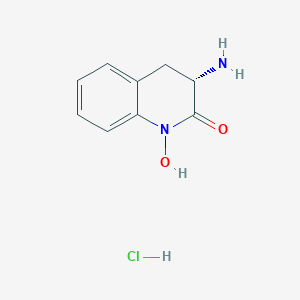

(S)-3-Amino-1-hydroxy-3,4-dihydroquinolin-2(1H)-one hydrochloride, commonly referred to as S-AHDQHCl, is an important organic compound used in a variety of scientific research applications. It is a crystalline solid that is soluble in water and has a melting point of about 105 °C. It is an optically active compound, meaning it has two distinct forms that are mirror images of each other. S-AHDQHCl is used in a variety of scientific research applications, including synthesis methods, biochemical and physiological effects, and laboratory experiments.

Scientific Research Applications

PF-04859989 (Hydrochloride) Applications in Scientific Research

PF-04859989, also known as (S)-3-Amino-1-hydroxy-3,4-dihydroquinolin-2(1H)-one hydrochloride, is a potent and selective inhibitor of kynurenine aminotransferase II (KAT II). Below are detailed sections on its unique applications in various scientific research fields:

Neurological Disorders: PF-04859989 has been shown to prevent ketamine-induced deficits in spatial memory in non-human primates and disrupts auditory gating in rats . This suggests potential applications in studying and treating neurological disorders such as schizophrenia and bipolar disorder.

Cognitive Function: By reducing kynurenic acid levels in the brain, PF-04859989 may improve cognitive functions impaired by psychiatric disorders . Research on this compound could lead to new treatments for cognitive deficits.

Oncology Therapeutics: KAT II inhibitors like PF-04859989 have been implicated in oncology, particularly due to their interaction with known oncogenes . This compound could be part of new therapeutic strategies against cancer.

Memory Enhancement: Studies have indicated that KAT II inhibitors can improve memory tasks in animals by reducing the production of kynurenic acid and increasing neurotransmitter release . PF-04859989 could be used to explore this further.

Pharmacokinetic Studies: The brain-penetrable nature of PF-04859989 makes it an excellent candidate for pharmacokinetic studies related to drug delivery across the blood-brain barrier .

Drug Development: As a selective KAT II inhibitor, PF-04859989 can aid in the development of more targeted drugs for treating various psychiatric and neurological conditions .

Mechanism of Action

Target of Action

The primary target of PF-04859989 hydrochloride is Kynurenine Aminotransferase II (KAT II) . KAT II is an enzyme responsible for most of the brain synthesis of kynurenic acid .

Mode of Action

PF-04859989 hydrochloride is a brain-penetrant, irreversible inhibitor of KAT II . It binds to KAT II and inhibits its function, thereby reducing the synthesis of kynurenic acid in the brain .

Biochemical Pathways

By inhibiting KAT II, PF-04859989 hydrochloride affects the kynurenine pathway , which is involved in the production of kynurenic acid . Kynurenic acid has been implicated in several psychiatric and neurological disorders, including schizophrenia and bipolar disorder .

Pharmacokinetics

This suggests that it is well-absorbed and able to cross the blood-brain barrier, which is crucial for its role in modulating brain chemistry .

Result of Action

The inhibition of KAT II by PF-04859989 hydrochloride leads to a reduction in the synthesis of kynurenic acid in the brain . This can potentially alleviate symptoms associated with disorders linked to elevated levels of kynurenic acid, such as schizophrenia and bipolar disorder .

properties

IUPAC Name |

(3S)-3-amino-1-hydroxy-3,4-dihydroquinolin-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2.ClH/c10-7-5-6-3-1-2-4-8(6)11(13)9(7)12;/h1-4,7,13H,5,10H2;1H/t7-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZOBDOKCHIUXAY-FJXQXJEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)N(C2=CC=CC=C21)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](C(=O)N(C2=CC=CC=C21)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10628698 | |

| Record name | (3S)-3-Amino-1-hydroxy-3,4-dihydroquinolin-2(1H)-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10628698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-3-Amino-1-hydroxy-3,4-dihydroquinolin-2(1H)-one hydrochloride | |

CAS RN |

177943-33-8 | |

| Record name | (3S)-3-Amino-1-hydroxy-3,4-dihydroquinolin-2(1H)-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10628698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(2R,3S,4S,5R,6S)-6-[5,7-Dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl acetate](/img/structure/B185809.png)

![2-phenyl-2,5-dihydro-4H-pyrazolo[3,4-c]quinolin-4-one](/img/structure/B185822.png)

![Isothiazolo[5,4-c]pyridin-3(2H)-one 1,1-dioxide](/img/structure/B185826.png)